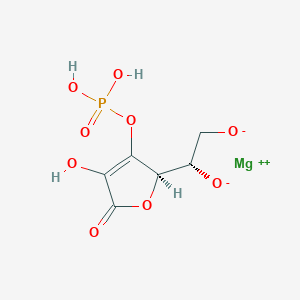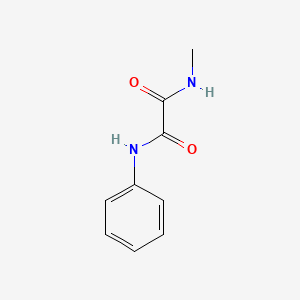![molecular formula C30H43N3O4 B14154167 heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate CAS No. 290366-34-6](/img/structure/B14154167.png)
heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate is an organic compound with the molecular formula C30H43N3O4. It is a member of the azo compounds, characterized by the presence of a diazenyl group (-N=N-) linked to an aromatic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-nitroaniline to form the diazonium salt. This intermediate is then coupled with heptadecyl benzoate under controlled conditions to yield the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pH, and other reaction parameters is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate has several applications in scientific research:
Chemistry: Used as a dye and in the study of azo compound properties.
Biology: Investigated for its potential as a biological stain.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of colored materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate involves its interaction with molecular targets through its diazenyl group. This interaction can lead to changes in the electronic structure of the target molecules, affecting their function. The compound’s effects are mediated through pathways involving electron transfer and resonance stabilization .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (E)-4-[(5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl]benzoate: Another azo compound with similar structural features.
Heptadecyl 4-[(Z)-(4-nitrophenyl)diazenyl]benzoate: A geometric isomer of the compound.
Uniqueness
Heptadecyl 4-[(E)-(4-nitrophenyl)diazenyl]benzoate is unique due to its specific structural configuration and the presence of a long heptadecyl chain, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications in various fields .
Propiedades
Número CAS |
290366-34-6 |
|---|---|
Fórmula molecular |
C30H43N3O4 |
Peso molecular |
509.7 g/mol |
Nombre IUPAC |
heptadecyl 4-[(4-nitrophenyl)diazenyl]benzoate |
InChI |
InChI=1S/C30H43N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-37-30(34)26-17-19-27(20-18-26)31-32-28-21-23-29(24-22-28)33(35)36/h17-24H,2-16,25H2,1H3 |
Clave InChI |
APVBBDNJOZIWHF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid](/img/structure/B14154085.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide](/img/structure/B14154088.png)
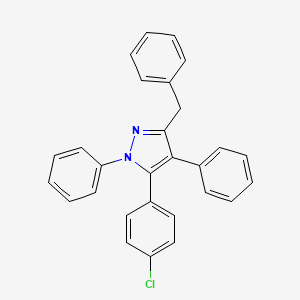
![2-[(3,5-Dimethylphenyl)(methylsulfonyl)amino]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14154098.png)
![N-[1-(4-propyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14154099.png)
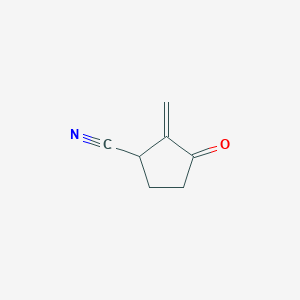
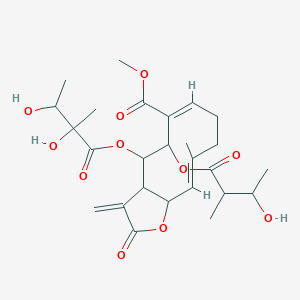
![5-(4-methylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14154114.png)
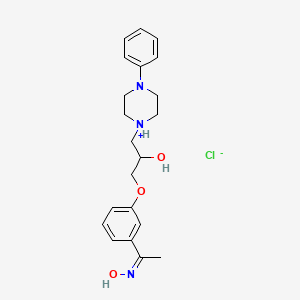
![N-{(E)-[5-(4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B14154142.png)
![Bicyclo[11.3.1]heptadeca-1(17),13,15-trien-2-one](/img/structure/B14154143.png)
